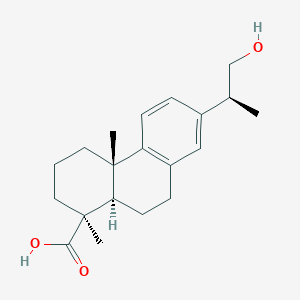
Majusanic acid E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Majusanic acid E is a naturally occurring abietane-type diterpenoid isolated from the roots of Illicium majus. This compound is part of a novel class of abietane diterpenoids, which are known for their complex structures and significant biological activities . This compound has garnered attention due to its potential therapeutic applications, particularly in antiviral and anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Majusanic acid E involves a series of selective oxidation and functionalization reactions. One of the key steps in its synthesis is the late-stage iron(III)-bTAML catalyzed Csp3–H functionalization . This method allows for the site-selective oxidation of unactivated C(sp3)–H bonds, which are prevalent in the complex structure of this compound . The reaction conditions typically involve the use of hydrogen peroxide (H2O2) or molecular oxygen (O2) as oxidants under mild conditions .
Industrial Production Methods
These methods often involve the use of semisynthetic approaches, where naturally occurring precursors are chemically modified to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
Majusanic acid E undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be carried out using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), molecular oxygen (O2), iron(III)-bTAML catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halides, alkoxides.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Majusanic acid E involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the replication of certain viruses by interfering with viral enzymes and proteins . Additionally, its cytotoxic effects on tumor cells are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Majusanic acid E is part of a broader class of abietane-type diterpenoids, which include compounds such as angustanoic acid E and jiadifenoic acid . These compounds share similar structural features, such as a tricyclic ring system and multiple stereocenters . this compound is unique in its specific functional groups and biological activities . For example, while angustanoic acid E also exhibits cytotoxicity against tumor cells, this compound has shown broader antiviral properties .
List of Similar Compounds
- Angustanoic acid E
- Jiadifenoic acid
- Majusanic acid D
- Majusanin B
This compound stands out due to its unique combination of structural complexity and diverse biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1S,4aS,10aR)-7-[(2S)-1-hydroxypropan-2-yl]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-13(12-21)14-5-7-16-15(11-14)6-8-17-19(16,2)9-4-10-20(17,3)18(22)23/h5,7,11,13,17,21H,4,6,8-10,12H2,1-3H3,(H,22,23)/t13-,17-,19-,20+/m1/s1 |
InChI Key |
GOADHRDZJUNBQS-HSGBFHSBSA-N |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2)(C)C(=O)O)C |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


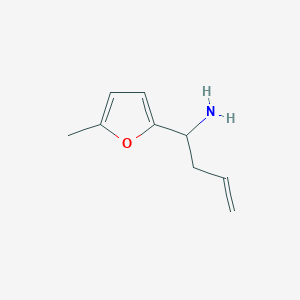
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13039018.png)
![5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride](/img/structure/B13039021.png)
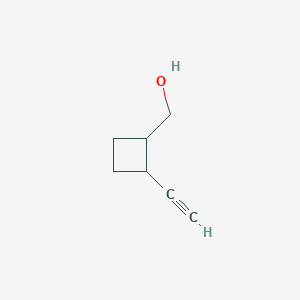
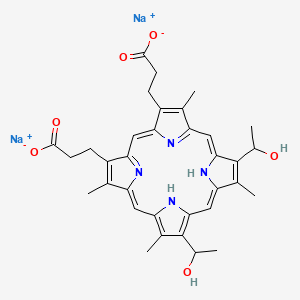
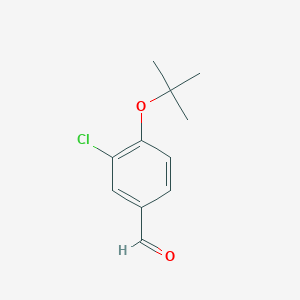
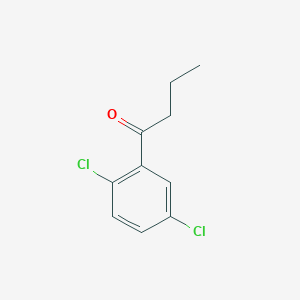
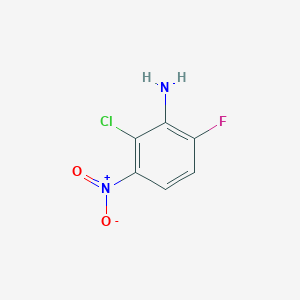
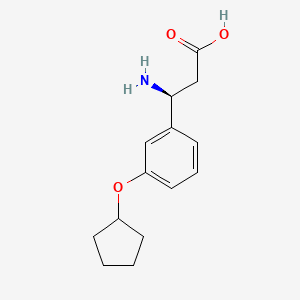
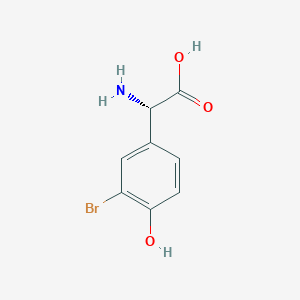
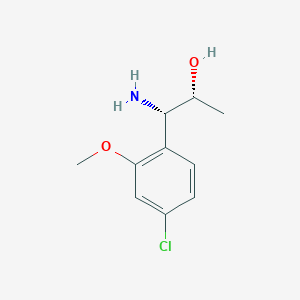
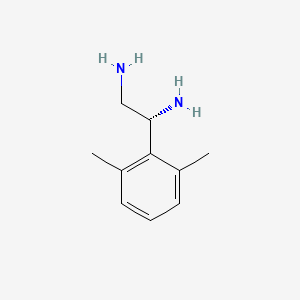
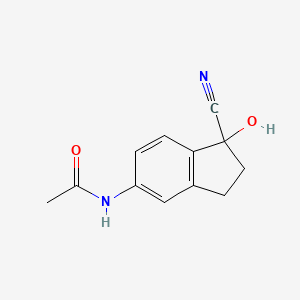
![5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13039101.png)
